molecular formula C13H10N2 B1330817 1-Phenyl-1H-benzoimidazole CAS No. 2622-60-8

1-Phenyl-1H-benzoimidazole

Cat. No.: B1330817
CAS No.: 2622-60-8
M. Wt: 194.23 g/mol
InChI Key: XNCMQRWVMWLODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-benzimidazole (C₁₃H₁₀N₂, molecular weight: 194.24 g/mol) is a benzimidazole derivative with a phenyl group substituted at the N1 position of the benzimidazole core . Its monoisotopic mass is 194.0844, and it is characterized by high thermal stability and aromaticity due to the fused benzene and imidazole rings . This compound serves as a versatile scaffold in medicinal chemistry and materials science, particularly in organic electronics, owing to its electron-deficient nature and planar structure .

Preparation Methods

Synthesis of 1-Phenyl-1H-benzimidazole Core

Condensation of o-Phenylenediamine with Aromatic Aldehydes

The most common and efficient method to prepare 1-phenyl-1H-benzimidazole involves the condensation reaction between o-phenylenediamine and benzaldehyde or substituted aromatic aldehydes. This reaction typically proceeds under mild conditions, often catalyzed by acids or oxidants, and can be performed in various solvents including water, methanol, or dimethyl sulfoxide (DMSO).

  • General Reaction :
    o-Phenylenediamine + Benzaldehyde → 1-Phenyl-1H-benzimidazole + H2O

  • Catalysts and Conditions :

    • Phosphoric acid as an eco-friendly homogeneous catalyst in methanol under thermal conditions (13–30 min, 61–89% yield).
    • Erbium triflate (Er(OTf)3) catalyst in water at 1 °C, yielding 35% 2-phenyl-1H-benzimidazole in 5 min; without catalyst, 92% yield was achieved using a 4:1 amine/aldehyde ratio favoring cyclization.
    • Hydrogen peroxide (H2O2) with PVP-TfOH at 70 °C for rapid synthesis (6 min).
  • Advantages :

    • Short reaction times (minutes to under an hour).
    • Mild and green conditions with high yields.
    • Simple workup and purification procedures.

Representative Data Table for Condensation Yields

Entry Catalyst/Condition Solvent Time (min) Yield (%) Notes
1 Phosphoric acid Methanol 13–30 61–89 Eco-friendly, mild thermal
2 Er(OTf)3 Water 5 35 Low temp, catalyst-assisted
3 None (4:1 amine/aldehyde) Water 5 92 High yield, no catalyst
4 H2O2 + PVP-TfOH Water 6 Not specified Fast, oxidative conditions

N-Alkylation of 1-Phenyl-1H-benzimidazole

After obtaining the benzimidazole core, N-alkylation is often performed to modify the compound’s properties. This is typically done by reacting 1-phenyl-1H-benzimidazole with alkylating agents such as dimethyl carbonate or alkyl bromides in the presence of bases like potassium carbonate.

Alkylation Using Dimethyl Carbonate or Alkyl Bromides

  • Procedure :

    • Reflux 1-phenyl-1H-benzimidazole with dimethyl carbonate and potassium carbonate in DMSO at 140 °C for methylation.
    • For ethyl or longer alkyl chains, alkyl bromides are added at lower temperatures (ice bath for ethyl bromide, room temperature for C3–C7 alkyl bromides).
  • Yields and Reaction Times :
    The yields vary depending on the alkyl chain length and substituents on the phenyl ring, with yields ranging from 50% to 98% and reaction times from under 1 hour to 48 hours.

Detailed Data Table for N-Alkylation Yields and Reaction Times

No. Compound Substituent R Alkyl Group R1 Yield (%) Reaction Time (h)
1 1a H CH3 83 12
2 1b H C2H5 50 5.0
3 1c H n-C3H7 91 1.7
4 1d H n-C4H9 84 3.0
5 1e H n-C5H11 80 3.9
6 1f H n-C6H13 77 4.8
7 1g H n-C7H15 65 5.3
8 2a 4′-OCH3 CH3 84 48
9 2b 4′-OCH3 C2H5 96 3.3
10 2c 4′-OCH3 n-C3H7 95 1.3
11 2d 4′-OCH3 n-C4H9 72 4.0
12 2e 4′-OCH3 n-C5H11 71 4.3
13 2f 4′-OCH3 n-C6H13 98 3.9
14 2g 4′-OCH3 n-C7H15 90 3.4
15 3a 2′-CF3 CH3 72 4.0
16 3b 2′-CF3 C2H5 84 1.7
17 3c 2′-CF3 n-C3H7 98 0.7
18 3d 2′-CF3 n-C4H9 92 3.0
19 3e 2′-CF3 n-C5H11 97 0.7
20 3f 2′-CF3 n-C6H13 69 1.0
21 3g 2′-CF3 n-C7H15 89 0.7

Note: Compounds 1a–g, 2a–g, and 3a–g correspond to benzimidazole derivatives with different substituents on the phenyl ring and various alkyl groups on the nitrogen.

Alternative Synthetic Routes and Modifications

Copper-Catalyzed Coupling for Substituted Derivatives

For specific derivatives such as 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole, copper-catalyzed coupling reactions have been reported. For example, reacting intermediate benzimidazole derivatives with 1,4-diiodobenzene in the presence of copper(II) catalyst and potassium fluoride in DMSO at 130 °C yields the target compound with 62% yield.

Green and Eco-Friendly Protocols

Recent advances emphasize environmentally benign methods, such as:

  • Using water as solvent with Er(OTf)3 catalyst or phosphoric acid in methanol.
  • Avoiding harsh reagents and high temperatures.
  • Short reaction times and simple purification.

Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Reaction Time Notes
Condensation with aldehydes o-Phenylenediamine + benzaldehyde, acid catalyst or oxidant, water/methanol 61–92 5–30 min Mild, green, high yield
N-Alkylation Alkyl bromides or dimethyl carbonate, K2CO3, DMSO, 1-140 °C 50–98 0.7–48 h Variable yields by alkyl group
Copper-catalyzed coupling Copper(II), KF, DMSO, 130 °C ~62 Several hours For halogenated derivatives
Oxidative cyclization H2O2 + PVP-TfOH, 70 °C Not specified 6 min Fast, oxidative conditions

Research Findings and Characterization

  • The synthesized 1-phenyl-1H-benzimidazole and its derivatives show characteristic N–H stretching vibrations in FTIR around 3400 cm⁻¹, which disappear upon N-alkylation.
  • NMR spectra confirm the substitution patterns with aromatic protons appearing between 7.1–8.2 ppm and alkyl protons in the 0.7–4.3 ppm range depending on the substituent.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with proposed structures.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives with various functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

1-Phenyl-1H-benzimidazole derivatives have shown promising results in anticancer research. Various studies highlight their potential as antiproliferative agents against different cancer cell lines.

Case Studies and Findings

  • Antiproliferative Activity : A study demonstrated that specific derivatives exhibited significant antiproliferative effects against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective cytotoxicity. For instance, compound 2g showed an IC50 value of 16.38 μM, making it a strong candidate for further development .
  • Mechanisms of Action : Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial membrane potential disruption and activation of caspases. This mechanism was observed in various studies where benzimidazole derivatives led to increased reactive oxygen species (ROS) levels and reduced intracellular glutathione (GSH) .

Antimicrobial Properties

The antimicrobial activity of 1-Phenyl-1H-benzimidazole derivatives has garnered attention due to the increasing resistance of pathogens to conventional antibiotics.

Antifungal and Antibacterial Activities

  • Fungal Inhibition : Compounds derived from 1-Phenyl-1H-benzimidazole were tested against Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity with MIC values ranging from 64 to 512 μg/mL, suggesting that structural modifications can enhance efficacy .
  • Bacterial Resistance : Some derivatives have been reported to overcome resistance mechanisms in bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, demonstrating significant inhibition at minimal inhibitory concentrations (MICs) lower than those of standard treatments like amikacin .

Drug Development Scaffolds

The structural framework provided by 1-Phenyl-1H-benzimidazole serves as an excellent scaffold for the development of new therapeutic agents.

Diverse Therapeutic Applications

  • Protein Kinase Inhibitors : Certain derivatives have shown potent inhibitory activity against protein kinases involved in cancer progression, such as EGFR and BRAFV600E. For example, one derivative demonstrated an IC50 value of 32 nM against EGFR, outperforming traditional inhibitors like erlotinib .
  • Vascular Disruption : Some studies highlighted the vascular disrupting activity of benzimidazole derivatives in vivo, which could be beneficial for targeting solid tumors by disrupting their blood supply .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntiproliferativeMDA-MB-231 (breast cancer)16.38 μM
AntifungalCandida albicans64–512 μg/mL
Aspergillus niger64–512 μg/mL
AntibacterialStaphylococcus aureusMIC < 8 μg/mL
Methicillin-resistant Staphylococcus aureusMIC < 4 μg/mL
Protein Kinase InhibitorEGFRIC50 = 32 nM

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-Phenyl-1H-benzimidazole Derivatives

Compounds such as 2-(4-Hydroxy-phenyl)-1H-benzimidazole (C₁₃H₁₀N₂O, MW: 210.23) and 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole (C₁₉H₁₃BrN₂, MW: 349.22) differ in substituent position (C2 vs. N1) and electronic effects. The brominated derivative exhibits a higher molecular weight and melting point (162–166°C) compared to 1-phenyl-1H-benzimidazole, attributed to enhanced intermolecular halogen bonding .

N1-Substituted Derivatives

  • 1-(1-Phenylethyl)-1H-benzimidazole (C₁₅H₁₄N₂, MW: 222.29): The addition of an ethyl group increases steric bulk, reducing crystallinity but improving solubility in organic solvents .
  • 1-Benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂, MW: 284.36): The benzyl group enhances lipophilicity, making it suitable for hydrophobic applications in drug delivery .

Electronic and Thermal Properties

Table 1: Key Properties of Benzimidazole Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Decomposition Temp. (°C) HOMO/LUMO (eV) Applications
1-Phenyl-1H-benzimidazole 194.24 N/A >300 (estimated) -6.0 / -2.5* OLED intermediates
TPBI (C-linked derivative) 698.85 Sublimes >250 450 -6.0 / -2.9 Electron transport in OLEDs
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole 349.22 162–166 N/A N/A Pharmaceutical research
ZADN 698.85 N/A >400 -6.0 / -2.9 TADF OLED emitters

*Estimated from analogous compounds.

Key Findings:

Electron Transport Efficiency : TPBI, a C-linked tris-benzoimidazole, outperforms N-linked derivatives like 24iPBIOXD in electron mobility due to lower LUMO levels (-2.9 eV vs. -2.5 eV), facilitating charge injection in OLEDs .

Thermal Stability : Derivatives with extended conjugation (e.g., ZADN) exhibit decomposition temperatures >400°C, making them suitable for high-temperature device fabrication .

Biological Activity

1-Phenyl-1H-benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Overview of 1-Phenyl-1H-benzimidazole

1-Phenyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a phenyl substituent. This structure is crucial as it influences the compound's lipophilicity, which is a key factor in its biological activity. The benzimidazole framework is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-phenyl-1H-benzimidazole derivatives. For instance, a series of N-alkylated derivatives were synthesized and evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited significant activity with IC50 values ranging from 16.38 to 100 μM, showing enhanced efficacy compared to unsubstituted analogs .

The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Cell Cycle Arrest : Compounds cause cell cycle arrest at various phases (S, G0/G1, G2/M), leading to aberrant DNA replication and chromatin condensation .
  • Mitochondrial Disruption : They disturb mitochondrial membrane potential, facilitating the release of pro-apoptotic factors like cytochrome c .

Antimicrobial Properties

1-Phenyl-1H-benzimidazole derivatives also exhibit antimicrobial activity . In comparative studies, certain compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL . Additionally, moderate antifungal activity was observed against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Table: Biological Activity Summary

CompoundActivity TypeTarget OrganismIC50/MIC (μg/mL)
2gAntiproliferativeMDA-MB-231 (breast cancer)16.38
2gAntibacterialStreptococcus faecalis4
2gAntibacterialStaphylococcus aureus8
2bAntifungalCandida albicans64
2eAntifungalAspergillus niger64

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, benzimidazole derivatives have been reported to possess various other pharmacological activities:

  • Anti-inflammatory : These compounds can modulate inflammatory pathways, contributing to their therapeutic potential .
  • Antioxidant : They exhibit free radical scavenging properties, which can protect cells from oxidative stress .
  • Anticonvulsant : Some derivatives have shown efficacy in models of epilepsy .

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical settings:

  • A study demonstrated that specific derivatives could overcome imatinib resistance in chronic myeloid leukemia (CML) models by targeting alternative pathways involved in cell proliferation and survival .
  • Another investigation highlighted the synthesis and evaluation of novel benzimidazole derivatives that showed promising results in treating various cancers by targeting specific molecular pathways .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-Phenyl-1H-benzoimidazole, and how do reaction conditions influence yield?

  • Methodology : Solvent-free, one-pot synthesis using trifluoroacetic acid (TFA) as a catalyst reduces reaction time (83–95% yields) . Key variables include molar ratios of o-phenylenediamine to benzaldehyde derivatives (1:2), temperature (80–100°C), and catalyst loading (5–10 mol%). Post-reaction purification via recrystallization (ethanol/water) ensures >95% purity .
  • Data validation : Characterization via 1H^1H/13C^{13}C-NMR, IR, and LC-MS confirms structural integrity. For example, 2-phenyl-1H-benzimidazole shows 1H^1H-NMR peaks at δ 7.3–8.1 ppm (aromatic protons) and NH resonance at δ 10.2 ppm .

Q. How can researchers optimize spectroscopic characterization to distinguish this compound derivatives?

  • Approach : Combine 1H^1H-NMR with 2D techniques (COSY, HSQC) to resolve overlapping aromatic signals. For example, substituents like methoxy groups (e.g., 3,5-dimethoxyphenyl derivatives) produce distinct 13C^{13}C-NMR peaks at δ 56.8 ppm . UV-Vis spectroscopy (λmax 270–320 nm) aids in tracking conjugation effects .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound analogs?

  • Experimental design : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution (range: 12.5–100 µg/mL). Derivatives with electron-withdrawing groups (e.g., bromo, nitro) show enhanced activity due to increased membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the EGFR inhibition potential of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) using EGFR kinase domain (PDB: 1M17). Key interactions include π-π stacking between the benzimidazole ring and Phe723 (binding affinity: −8.2 to −9.6 kcal/mol). ADMET analysis (SwissADME) predicts bioavailability (%ABS >70) and low hepatotoxicity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case study : Conflicting antimicrobial results for 4-hydroxy-2-bromophenyl derivatives (MIC: 25 vs. 100 µg/mL) may arise from assay conditions (pH, inoculum size). Validate via dose-response curves and statistical analysis (ANOVA, p < 0.05). Cross-reference with SAR: Bulky substituents at the 2-position reduce activity due to steric hindrance .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement of this compound complexes?

  • Solution : Use SHELXL for high-resolution refinement. For twinned data (e.g., pseudo-merohedral twinning), apply HKLF5 format with BASF parameter optimization. Disorder in phenyl rings is modeled via split positions (PART指令) and restrained isotropic displacement parameters (ISOR) .

Q. What experimental and computational approaches validate the role of substituents in photophysical properties?

  • Integrated workflow : Synthesize derivatives with varying aryl groups (e.g., p-tolyl, 4-methoxyphenyl). Measure fluorescence quantum yields (ΦF) using integrating sphere (e.g., ΦF = 0.15–0.35). DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (4.2–4.8 eV) with red-shifted emission (λem 400–450 nm) .

Q. Data Contradiction Analysis

Q. Why do some this compound derivatives exhibit variable cytotoxicity across cell lines?

  • Hypothesis testing : Test compounds on EGFR-overexpressing (A549) vs. normal (HEK293) cells. IC50 discrepancies (e.g., 5 µM vs. >50 µM) may reflect target specificity. Validate via Western blot (EGFR phosphorylation inhibition) .

Q. How can polymorphism in this compound crystals impact pharmacological data reproducibility?

  • Mitigation : Characterize polymorphs via PXRD and DSC. For example, Form I (mp 208°C) vs. Form II (mp 243°C) exhibit differing solubility profiles. Use slurry conversion to isolate the thermodynamically stable form .

Properties

IUPAC Name

1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345732
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2622-60-8
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 2.0 g 2-methylbenzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.9 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 3.9 g 1-iodopropane were added and the mixture was heated to 45 C for 6 hours. The mixture was quenched slowly with 40 ml water, extracted twice with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using pure ethyl acetate to 5% methanol in ethyl acetate. A pale yellow oil was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the dark, an oven-dried 50 ml round-bottomed flask containing a stir bar was charged with CuI (0.171 g, 0.1 eq.), benzimidazole (1.273 g, 1.2 eq.), and cesium carbonate (6.138 g, 2.1 eq.) respectively. The round-bottomed flask with the contents was sealed with septa and degassed with argon for 15 minutes. Iodobenzene (1 ml, 1 eq.), 1,10-Phenanthroline (0.323 g, 0.2 eq.), and dimethylformamide (25 ml) were then successively added into the round-bottomed flask under a continuous flow of argon. The reaction mixture was degassed with argon for 30 minutes. The reaction was stirred with heating via an oil bath at 110° C. for 24 hours in the dark under nitrogen. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. 10 ml of ethyl acetate was added into the concentrated reaction mixture. It was then filtered and washed with 30 ml of ethyl acetate. The filtrate was concentrated under vacuo to give the crude product. The crude product was purified by column chromatography on silica gel (40% ethyl acetate:60% hexane as the eluent) providing 0.780 g of 1-Phenyl benzoimidazole (45% yield) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.273 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6.138 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.171 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (124 mg, 0.5 mmol) and N-Phenyl-formamide (73 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (70 mg, 72%). 1H NMR (DMSO) δ 7.28-7.33 (m, 2 H), 7.49 (d, J=7.3 Hz, 1 H), 7.59-7.68 (m, 5 H), 7.79 (d, J=6.9 Hz, 1 H), 8.56 (br s, 1 H); 13C NMR δ 110.6, 119.9, 122.4, 123.6, 123.9, 127.6, 130.0, 133.1, 135.9, 143.8.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

To a flask were added crude N-phenylbenzene-1,2-diamine, 9.7 g formamidine acetate and 175 ml 2-methoxyethanol and the mixture was heated to reflux under nitrogen for 30 minutes. After cooling to 22 C, the solvent was removed and the mixture was dissolved in ethyl acetate and washed with water. Following removal of the solvent, the product was purified by silica gel chromatography using 50% ethyl acetate in hexane giving a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenyl-1H-benzoimidazole
1-Phenyl-1H-benzoimidazole
1-Phenyl-1H-benzoimidazole
1-Phenyl-1H-benzoimidazole
1-Phenyl-1H-benzoimidazole
1-Phenyl-1H-benzoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.